molecular formula C18H27NO4 B12368974 Taltobulin intermediate-10

Taltobulin intermediate-10

Cat. No.: B12368974
M. Wt: 321.4 g/mol
InChI Key: FTEKZDUWMPFROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Taltobulin intermediate-10 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions are carefully controlled to favor the desired products.

Major Products

The major products formed from these reactions are intermediates that further undergo transformations to yield Taltobulin. These products retain the core structure necessary for the biological activity of Taltobulin .

Scientific Research Applications

Taltobulin intermediate-10 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taltobulin intermediate-10 is unique due to its synthetic origin and its role as an intermediate in the production of Taltobulin, which has shown potent anticancer activity with the ability to circumvent P-glycoprotein-mediated resistance . This makes it a valuable compound in the development of targeted cancer therapies.

Properties

IUPAC Name

methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19(6)14(15(20)22-7)18(4,5)13-11-9-8-10-12-13/h8-12,14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKZDUWMPFROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C(=O)OC)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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